molecular formula C21H17Cl2NO5 B12459184 3,3-dimethyl-2-oxobutyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12459184
M. Wt: 434.3 g/mol
InChI Key: MDNXFRCSUNQHAS-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2-OXOBUTYL 2-(2,3-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,3-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the phthalimide core, introduction of the dichlorophenyl group, and esterification with the oxobutyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-2-OXOBUTYL 2-(2,3-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 2-(2,3-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,3-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds with similar phthalimide cores but different substituents.

    Dichlorophenyl compounds: Molecules containing the dichlorophenyl group with varying functional groups.

    Oxobutyl esters: Esters with different oxobutyl groups attached to various aromatic or aliphatic cores.

Uniqueness

3,3-DIMETHYL-2-OXOBUTYL 2-(2,3-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H17Cl2NO5

Molecular Weight

434.3 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H17Cl2NO5/c1-21(2,3)16(25)10-29-20(28)11-7-8-12-13(9-11)19(27)24(18(12)26)15-6-4-5-14(22)17(15)23/h4-9H,10H2,1-3H3

InChI Key

MDNXFRCSUNQHAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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